Iodopyracet I-131

Description

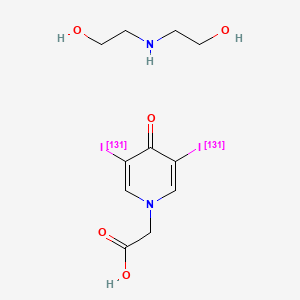

Structure

2D Structure

Properties

CAS No. |

93507-15-4 |

|---|---|

Molecular Formula |

C11H16I2N2O5 |

Molecular Weight |

518.07 g/mol |

IUPAC Name |

2-[3,5-bis(131I)(iodanyl)-4-oxopyridin-1-yl]acetic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C7H5I2NO3.C4H11NO2/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,11,12);5-7H,1-4H2/i8+4,9+4; |

InChI Key |

RERHJVNYJKZHLJ-QHFVJCKDSA-N |

SMILES |

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO |

Isomeric SMILES |

C1=C(C(=O)C(=CN1CC(=O)O)[131I])[131I].C(CO)NCCO |

Canonical SMILES |

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO |

Other CAS No. |

93507-15-4 |

Origin of Product |

United States |

Historical Context and Early Research Trajectories of Iodopyracet I 131

Genesis of Iodopyracet I-131 as an Investigational Agent

Iodopyracet, known by the trade name Diodrast, was the first iodine-131 tagged compound to be used for the evaluation of renal function. rsna.org Its development as an investigational agent was a logical extension of the existing use of non-radioactive Iodopyracet in intravenous pyelography, a radiographic technique to visualize the urinary tract. The decision to label Iodopyracet with Iodine-131 (¹³¹I) was driven by the need for a method that could provide dynamic, functional information about the kidneys, rather than the purely anatomical information offered by existing techniques. The radioactive properties of ¹³¹I allowed for external detection, enabling clinicians and researchers to trace the passage of the compound through the renal system in real-time.

Seminal Research on Renal Function Assessment Utilizing this compound

The foundational research on the use of this compound for renal function assessment was conducted in the mid-1950s. In 1956, C.C. Winter reported on the use of this compound to produce renograms in humans, following initial studies in rabbits. rsna.org The technique, known as radioisotope renography, involved the intravenous injection of this compound and the subsequent measurement of radioactivity over each kidney using external scintillation probes.

The resulting renogram was a graphical representation of the rate of uptake, transit, and excretion of the radiotracer by each kidney. The analysis of these early renograms was primarily based on a side-by-side comparison of the curves obtained from the two kidneys in the same individual. rsna.org Deviations from a normal curve shape or significant differences between the two kidneys could indicate unilateral renal disease.

Key Features of Early this compound Renography:

| Feature | Description |

| Radiotracer | Iodopyracet labeled with Iodine-131 |

| Detection Method | External scintillation probes placed over the kidneys |

| Output | Dual rectilinear chart recordings creating a renogram for each kidney |

| Primary Analysis | Comparison of the shape and phases of the two renal curves |

Evolution of Tracer Development in the Mid-20th Century

While groundbreaking, the use of this compound was a first step in a rapid evolutionary process of renal radiopharmaceuticals. The limitations of this compound spurred the search for more efficient and reliable tracers.

Ortho-iodohippuric acid (Hippuran), also labeled with I-131, soon became commercially available and was found to have more favorable characteristics for renal function studies. rsna.org Hippuran demonstrated less liver uptake and lower plasma protein binding compared to Iodopyracet, leading to a clearer and more accurate renogram. rsna.org Subsequently, Iodine-123 labeled Hippuran was introduced, offering the advantage of a shorter half-life and better imaging characteristics.

The most significant leap in renal tracer development came with the introduction of Technetium-99m (⁹⁹ᵐTc) labeled agents. Compounds like Technetium-99m diethylenetriaminepentaacetic acid (DTPA) and later Technetium-99m mercaptoacetyltriglycine (MAG3) became the preferred agents for renal scintigraphy. These ⁹⁹ᵐTc-based tracers provided superior image quality at a lower radiation dose to the patient, effectively replacing the iodine-based compounds in routine clinical practice.

Timeline of Key Renal Radiotracer Development:

| Year | Radiopharmaceutical | Key Advancement |

| 1956 | This compound (Diodrast) | First agent for radioisotope renography |

| Late 1950s | Ortho-iodohippuric acid I-131 (Hippuran) | Reduced liver uptake and plasma binding |

| 1960s | Ortho-iodohippuric acid I-123 | Improved imaging and lower radiation dose |

| 1970s | Technetium-99m DTPA | Superior imaging with a versatile isotope |

| 1980s | Technetium-99m MAG3 | High renal extraction efficiency |

Initial Challenges and Recognized Limitations in Early this compound Applications

The early enthusiasm for this compound renography was tempered by the recognition of several significant limitations that complicated the interpretation of the results. These challenges were a primary driver for the development of improved renal radiotracers.

One of the main drawbacks was the considerable uptake of this compound by the liver. rsna.org This hepatic uptake could interfere with the signal from the right kidney, potentially leading to inaccurate readings and misinterpretation of the renogram. Attempts to mitigate this issue, such as caudal angulation of the scintillation probes, were not consistently successful. rsna.org

Another significant challenge was the binding of this compound to plasma proteins. rsna.org This protein binding reduced the efficiency of renal clearance and could distort the shape of the renogram curve, making it a less reliable indicator of true renal function. The use of a "carrier" dose of non-radioactive Diodrast was explored as a method to saturate the protein binding sites, but this also proved to be a less than ideal solution. rsna.org

Comparison of Early Renal Tracers:

| Characteristic | This compound | Ortho-iodohippuric acid I-131 |

| Primary Use | Early renal function assessment | Improved renal function assessment |

| Liver Uptake | Significant | Minimal |

| Plasma Protein Binding | High | Low |

| Clinical Utility | Limited by interferences | More reliable and accurate |

Radiochemistry and Radiolabeling Methodologies for Iodopyracet I 131

General Principles of Iodine-131 Radiolabeling for Organic Compounds

The incorporation of Iodine-131 (I-131), a radioisotope of iodine, into organic molecules is a fundamental process in the development of radiopharmaceuticals. nih.gov I-131 is a reactor-produced radionuclide, making it commercially available in large quantities for medical and research applications. nih.govnews-medical.net It decays through beta emission and gamma radiation with a half-life of approximately 8.06 days, properties that make it suitable for therapeutic and diagnostic uses. cdc.govradiacode.com

The most common methods for radiolabeling organic compounds with I-131 involve either electrophilic substitution or nucleophilic substitution reactions. nih.gov

Electrophilic Radioiodination: In this method, the iodide anion (I-), which is the typical form of produced I-131, is oxidized to a more reactive electrophilic species like molecular iodine (I₂) or the iodonium (B1229267) ion (I⁺). nih.gov This is often achieved using oxidizing agents such as Chloramine-T or Iodogen. mdpi.commdpi.com These electrophilic iodine species can then react with activated aromatic rings, such as phenol (B47542) or aniline (B41778) derivatives, or other suitable functional groups within the organic molecule. osti.govresearchgate.net For instance, proteins containing tyrosine residues are good candidates for this method. researchgate.net

Nucleophilic Radioiodination (Isotope Exchange): This technique involves the direct replacement of a stable iodine atom or another halogen on an organic molecule with a radioactive iodine isotope. nih.govacs.org These halogen exchange reactions are a common method for incorporating iodine radionuclides. nih.gov The reaction is often facilitated by high temperatures and sometimes catalyzed by the addition of copper(II) salts to increase the radiochemical yield. nih.govacs.org

The choice of labeling method depends on several factors, including the chemical nature of the molecule to be labeled, its stability under the reaction conditions, and the desired radiochemical purity of the final product. researchgate.net

Specific Considerations for the Iodination of Pyracet Derivatives

While direct research on the specific radiolabeling of "Pyracet" derivatives with I-131 is not extensively detailed in the provided search results, general principles can be applied. Iodopyracet itself is 3,5-diiodo-4-oxo-1(4H)-pyridineacetic acid, compounded with diethanolamine. ncats.io The presence of iodine atoms directly on the pyridine (B92270) ring suggests that an isotopic exchange reaction would be a suitable method for radiolabeling with I-131. researchgate.netacs.org

In such a process, a precursor molecule, stable iodopyracet, would be subjected to a reaction with I-131 iodide under conditions that promote the exchange of the stable iodine atoms for the radioactive ones. This approach is advantageous as it starts with a molecule that already possesses the desired chemical structure.

Alternatively, a de novo synthesis could be considered where a precursor molecule without iodine is iodinated using an electrophilic radioiodination method. This would involve reacting a suitable pyridine derivative with an oxidized form of I-131.

Radiochemical Purity and Stability Assessments in Research Contexts

The assessment of radiochemical purity and stability is a critical step in the development and use of any radiopharmaceutical, including Iodopyracet I-131. iaea.org Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form. Impurities can arise from the presence of free, unreacted radioiodine or from the formation of other radiolabeled byproducts during the synthesis.

Common analytical techniques for determining radiochemical purity include:

Thin-Layer Chromatography (TLC): This method is used to separate the desired radiolabeled compound from impurities based on their differential migration on a stationary phase. iaea.orgiaea.org

High-Performance Liquid Chromatography (HPLC): HPLC provides a more precise separation and quantification of the radiolabeled compound and any impurities. nih.govmdpi.com

Stability studies are conducted to ensure that the radiopharmaceutical maintains its purity over time and under various storage conditions. mdpi.comnih.gov For instance, studies on I-131 labeled meta-iodobenzylguanidine ([¹³¹I]MIBG) have shown that the percentage of free [¹³¹I]iodide can increase over time, with the rate of decomposition being influenced by storage temperature and radioactive concentration. nih.gov Similar stability assessments would be crucial for this compound to establish its shelf-life and appropriate storage conditions. Research on other I-131 labeled compounds has demonstrated that radiochemical purity can be maintained at high levels (e.g., >94%) for up to 72 hours under specific storage conditions. mdpi.com

Production Processes of Iodine-131 for Research Applications

Iodine-131 is primarily produced in nuclear reactors. news-medical.netwikipedia.org The two main production routes are:

Neutron Irradiation of Tellurium: This is the most common method for producing I-131. wikipedia.org A target of natural tellurium, often in the form of tellurium dioxide (TeO₂), is irradiated with neutrons in a nuclear reactor. news-medical.netgoogle.com The heaviest naturally occurring isotope, tellurium-130 (B87983) (¹³⁰Te), which constitutes about 34% of natural tellurium, absorbs a neutron to become tellurium-131 (B84377) (¹³¹Te). wikipedia.org ¹³¹Te then undergoes beta decay with a half-life of 25 minutes to form Iodine-131. wikipedia.org

Separation: After irradiation, the I-131 is separated from the tellurium target. This can be done through a dry distillation process, where the irradiated tellurium is heated, and the more volatile iodine is sublimated and collected. wikipedia.orggoogle.comiaea.org The collected I-131 is then typically dissolved in a dilute sodium hydroxide (B78521) solution to form sodium iodide (Na¹³¹I). news-medical.net

Fission of Uranium-235 (B1209698): Iodine-131 is also a fission product of uranium-235 (²³⁵U) with a yield of about 2.878%. news-medical.netwikipedia.org It can be separated from other fission products after the irradiation of uranium targets. news-medical.net This method can produce I-131 with high specific activity. iaea.org

The choice of production method can influence the purity and specific activity of the resulting I-131. iaea.org For research and medical applications, I-131 is typically supplied in a dilute sodium hydroxide solution with high radiochemical purity. news-medical.net

Table of Production Methods for Iodine-131

| Production Method | Target Material | Process | Key Characteristics |

|---|---|---|---|

| Neutron Irradiation | Natural Tellurium (Te) or Tellurium Dioxide (TeO₂) | Neutron bombardment in a nuclear reactor followed by beta decay of ¹³¹Te. | Most common and cost-effective method. wikipedia.org |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Diodone |

| 3,5-diiodo-4-oxo-1(4H)-pyridineacetic acid |

| Diethanolamine |

| Iodine-131 |

| Chloramine-T |

| Iodogen |

| Tyrosine |

| meta-iodobenzylguanidine ([¹³¹I]MIBG) |

| Tellurium dioxide |

| Sodium iodide |

| Uranium-235 |

| Tellurium-130 |

Preclinical and Experimental Research Models Utilizing Iodopyracet I 131

In Vitro Experimental Systems for Iodopyracet I-131 Studies

Isolated tissue preparations have been instrumental in elucidating the fundamental mechanisms of this compound transport. Notably, freshly excised preparations of rabbit ciliary body and iris have been shown to accumulate this compound to concentrations ten to fifteen times that of the surrounding incubation medium. researchgate.net This accumulation process is an active transport mechanism, as evidenced by its dependence on glucose, oxygen, and potassium, and its temperature-dependent nature. researchgate.net

The transport system demonstrates saturation kinetics, a hallmark of carrier-mediated transport. researchgate.net Furthermore, the accumulation of this compound in these tissues is significantly inhibited by a variety of metabolic inhibitors and other organic anions, confirming the specificity of the transport system. researchgate.net Research has shown that the transport of Iodopyracet and related organic anions appears to be independent of the mechanism for iodide transport in the rabbit eye. researchgate.netiodineresearch.com

Table 1: Inhibitors of this compound Accumulation in Rabbit Ciliary Body-Iris Preparations

| Inhibitor Class | Specific Inhibitors |

| Metabolic Inhibitors | Cyanide, Fluoride (B91410), Iodoacetate, Malonate, Dinitrophenol, Fluoroacetate, Methylene Blue |

| Competing Organic Anions | Penicillin, Para-aminohippurate (PAH), Phenolsulfonphthalein, Probenecid (B1678239), Benzmalacene, Salicylate, Glucuronides, Bromcresol green |

This table summarizes substances that have been shown to inhibit the active transport and accumulation of this compound in isolated rabbit ciliary body and iris tissues, indicating a shared transport pathway. researchgate.net

Cell-based assays have provided a more detailed understanding of the molecular transporters involved in Iodopyracet movement. Studies utilizing Xenopus laevis oocytes expressing specific transporters have been particularly informative. snmjournals.orgresearchgate.netsnmjournals.org These experiments have demonstrated that Iodopyracet acts as a potent inhibitor of the organic anion transporter 1 (OAT1). snmjournals.orgresearchgate.netsnmjournals.org

In these assay systems, the uptake of other radiolabeled compounds, such as 99mTc-mercaptoacetylglycylglycylglycine (99mTc-MAG3), is measured in the presence and absence of potential inhibitors like Iodopyracet. Research has shown that Iodopyracet significantly inhibits the OAT1-mediated transport of 99mTc-MAG3, indicating that both compounds compete for the same transport mechanism. snmjournals.orgresearchgate.netsnmjournals.org This cis-inhibitory effect highlights the role of OAT1 in the renal secretion of Iodopyracet. snmjournals.orgresearchgate.net

Table 2: Inhibition of 99mTc-MAG3 Uptake by Iodopyracet and Other Organic Anions in OAT1-Expressing Xenopus laevis Oocytes

| Inhibitor | Concentration | Remaining 99mTc-MAG3 Uptake (% of control) |

| Iodopyracet | 2 mmol/L | 15.8% ± 7.9% |

| p-aminohippurate (PAH) | 2 mmol/L | 8.5% ± 16.2% |

| o-iodohippurate (OIH) | 2 mmol/L | 26.4% ± 21.7% |

| Probenecid | 2 mmol/L | 29.1% ± 12.4% |

| Furosemide | 2 mmol/L | 30.5% ± 15.7% |

| Ethacrynic acid | 2 mmol/L | 21.6% ± 10.6% |

This table presents data from competitive inhibition assays, demonstrating the potent inhibitory effect of Iodopyracet on the OAT1 transporter, comparable to other well-known OAT1 substrates. snmjournals.orgresearchgate.netsnmjournals.org

In Vivo Animal Models in this compound Research

In vivo studies using rabbit models have been crucial for confirming the findings from in vitro preparations regarding ocular transport. nih.govnih.gov These studies have demonstrated the active transport of this compound out of the eye. researchgate.netnih.gov This process is essential for clearing organic anions from ocular fluids. The in vivo transport mechanism in rabbits mirrors the characteristics observed in isolated ciliary body-iris preparations, including susceptibility to inhibition by competing organic anions. researchgate.netnih.gov These rabbit models have been fundamental in characterizing the physiological phenomena of organic anion transport within the eye. nih.govnih.gov

Canine models have been employed to evaluate the renal handling of this compound, providing insights into kidney function. auajournals.orgsnmjournals.org These studies have helped to establish the parameters of kidney functional capacity. auajournals.org Research in dogs has shown a close correlation between the renal clearance of radiolabeled contrast agents like Renografin (a compound related to iodopyracet) and established measures of glomerular filtration rate, such as inulin (B196767) clearance. snmjournals.org This has supported the use of iodinated compounds in assessing split renal function. snmjournals.org

While specific pharmacokinetic studies focusing solely on this compound in rodents are not extensively detailed in the provided context, rodent models are a standard tool for general pharmacokinetic evaluations. provectusbio.com For instance, studies on other compounds in hairless mice and rats are used to assess skin penetration, distribution, and systemic exposure. provectusbio.com Rat models are also used to investigate renal toxicity and the efficacy of biomarkers in detecting kidney injury. mdpi.com The general principles of pharmacokinetic modeling, such as determining elimination rate constants, volume of distribution, and clearance, are often first established in rodent models before being applied to larger animals or humans. akfarstfransiskusxaverius.ac.id

Ethical Considerations in Animal Research with Radiotracers

The use of radiotracers, such as this compound, in preclinical and experimental research models is governed by a stringent set of ethical principles designed to ensure the humane treatment of animal subjects. These considerations are paramount and are encapsulated in internationally recognized guidelines that prioritize animal welfare while acknowledging the scientific necessity of such studies for advancing medical knowledge. The core of these ethical frameworks is the principle of the "Three Rs": Replacement, Reduction, and Refinement. dergipark.org.trnih.govnih.gov

Replacement refers to the obligation of researchers to use non-animal methods whenever possible. dergipark.org.tr This could involve computer simulations, in vitro studies using cell cultures, or other alternatives that can provide the necessary data without the use of live animals. For a compound like this compound, which was historically used to assess renal function, researchers today would be ethically bound to first consider if in vitro models, such as those using cultured kidney cells, could yield the required information on cellular uptake and transport mechanisms before proceeding to animal models. rsna.orgresearchgate.netfundacaobial.com

Reduction involves strategies to minimize the number of animals used in an experiment while still obtaining statistically significant and scientifically valid results. dergipark.org.trnih.gov This requires careful experimental design, including power calculations to determine the appropriate sample size. In studies involving this compound, this principle would guide researchers to design protocols that extract the maximum amount of data from each animal, thereby avoiding unnecessary repetition of experiments.

Beyond the Three Rs, ethical conduct in animal research with radiotracers necessitates a thorough justification for the study. Researchers must demonstrate a clear scientific purpose with the potential to significantly advance knowledge or improve human or animal health, which justifies the use of animals. nih.gov This involves a careful harm-benefit analysis, weighing the potential scientific gains against the ethical costs of using animal subjects. researchgate.netcambridge.org

Institutional Animal Care and Use Committees (IACUCs) or equivalent ethical review boards play a critical role in upholding these standards. They are responsible for reviewing and approving all research protocols involving animals, ensuring that the proposed experiments are ethically sound and comply with all relevant regulations and guidelines. Researchers must provide a detailed rationale for the use of a specific radiotracer like this compound, the choice of animal species, and the experimental procedures to be followed.

The historical use of this compound in preclinical research provides a lens through which to view the evolution of these ethical considerations. Early studies, while foundational, may not have been subject to the same rigorous ethical scrutiny as contemporary research. rsna.orgnih.gov Today, any proposed study using this or any other radiotracer would undergo a comprehensive ethical review to ensure that the principles of Replacement, Reduction, and Refinement are fully integrated into the experimental design.

Preclinical Research Findings with this compound

The following table summarizes findings from preclinical studies that have utilized this compound.

| Animal Model | Research Focus | Key Findings | Citation |

|---|---|---|---|

| Dog | Comparison of renal function evaluation with ortho-iodohippuric acid. | This compound showed significant uptake by the liver, which complicated the interpretation of renograms compared to ortho-iodohippuric acid. | rsna.org |

| Rabbit | Evaluation of renal function. | Demonstrated the feasibility of using this compound for studying renal function through renograms. | rsna.org |

| General Animal Models | Measurement of renal clearance. | The clearance of this compound was found to be approximately 79% of the clearance of aminohippurate sodium, with a plasma protein binding of 29% to 42%. | researchgate.net |

| Rabbit | Inhibition of fluorescein (B123965) transport from the vitreous to the blood. | Iodopyracet acted as a competitive inhibitor of fluorescein transport across the retinal vessels. | fundacaobial.com |

Pharmacokinetic and Biokinetic Studies of Iodopyracet I 131 in Non Human Systems

Renal Elimination and Excretion Mechanisms in Experimental Animals

Iodopyracet, particularly when labeled with Iodine-131, has been a subject of study in experimental animals to understand its renal handling. These studies have been crucial in elucidating the mechanisms of renal clearance, including glomerular filtration and tubular secretion.

Iodopyracet I-131 has been utilized in preclinical models to assess the Glomerular Filtration Rate (GFR), a key indicator of kidney function. researchgate.netplos.org The clearance of this compound is often compared with that of inulin (B196767), the gold standard for GFR measurement. researchgate.netnih.gov Studies in dogs have shown that the renal clearance of this compound is approximately 79% of the simultaneous clearance of aminohippurate sodium. researchgate.net

Research has indicated that plasma binding of this compound ranges from 29% to 42%. researchgate.net This binding is labile and dissociable. researchgate.net The clearance of this compound, when corrected for this plasma binding, provides an estimate of the total renal clearance. researchgate.net

Table 1: Comparison of Renal Clearance of this compound and Other Agents

| Compound | Percentage of Simultaneous Clearance of Standard | Plasma Binding |

|---|---|---|

| This compound | 79% of aminohippurate sodium | 29% to 42% |

| Iodohippurate sodium I-131 | 84% of aminohippurate sodium | 64% to 70% |

| Diatrizoate sodium I-125 | 90% to 100% of inulin | 8% to 27% |

This table is based on data from a study comparing clearances of various radiolabeled compounds. researchgate.net

The elimination of this compound is not solely dependent on glomerular filtration; active tubular secretion plays a significant role. nih.govslideshare.net This process involves the transport of the compound from the blood into the tubular fluid of the kidneys. mhmedical.com

In the Necturus kidney, it has been observed that Diodrast (iodopyracet) is reabsorbed when injected into the tubule, and this reabsorption is inhibited by p-aminohippuric acid (PAH). annualreviews.org Interestingly, high plasma concentrations of PAH could induce net Diodrast secretion by the proximal tubule. annualreviews.org

Extra-renal Biokinetics and Tissue Distribution in Animal Models

While the kidneys are the primary route of elimination for this compound, its distribution and uptake in other tissues have also been investigated in animal models.

A notable aspect of this compound biokinetics is its uptake by the liver. rsna.org This hepatic uptake can complicate the interpretation of renal function studies that rely on external scintillation probes, as the signal from the liver can interfere with the signal from the kidneys. rsna.org

In studies comparing this compound with ortho-iodohippuric acid in dogs, it was found that a variable percentage of Iodopyracet was taken up by the liver. rsna.org This necessitated methods to differentiate between renal and hepatic signals. rsna.org Total organ counts in dogs sacrificed at different time points revealed inhomogeneity in the distribution of the compound in both the liver and the kidneys. rsna.org

This compound has been shown to accumulate in ocular tissues, specifically in the ciliary body-iris preparations of rabbits. arvojournals.orgarvojournals.org This accumulation is an active transport process, meaning it requires energy. physiology.org The mechanism for the transport of iodopyracet and related organic anions out of the rabbit eye appears to be independent of the transport system for iodide. physiology.orgiodineresearch.com

In vitro studies have demonstrated that the uptake of iodopyracet is mainly localized to the ciliary processes. arvojournals.orgarvojournals.org The accumulation can be influenced by certain drugs. For instance, low concentrations of pilocarpine (B147212) were found to increase iodopyracet accumulation in pigmented rabbits, while high concentrations inhibited the accumulation of both iodopyracet and iodide. arvojournals.orgarvojournals.org

Age-Dependent Variation in Tracer Accumulation (e.g., rabbit ciliary body-iris)

The accumulation of this compound in the ciliary body-iris of rabbits has been found to vary with age. arvojournals.org In vitro studies have shown that iodopyracet accumulation is very poor in preparations from prenatal and very young rabbits. arvojournals.org The capacity for accumulation increases significantly during the first month of life. arvojournals.org This suggests that the transport system responsible for iodopyracet accumulation in this ocular tissue matures postnatally.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Inulin |

| Aminohippurate sodium |

| Iodohippurate sodium I-131 |

| Diatrizoate sodium I-125 |

| Iothalamate sodium I-125 |

| Probenecid (B1678239) |

| p-aminohippuric acid (PAH) |

| Ortho-iodohippuric acid |

| Pilocarpine |

Influence of Exogenous Agents on this compound Biokinetics (e.g., pilocarpine)

The biokinetic profile of this compound can be significantly altered by the presence of exogenous agents. Pilocarpine, a cholinergic agonist, has been a subject of study to understand its influence on the transport and accumulation of this compound in non-human systems, particularly in ocular tissues.

Detailed Research Findings

In vitro studies utilizing ciliary body-iris preparations from both albino and pigmented rabbits have provided detailed insights into the effects of pilocarpine on this compound accumulation. arvojournals.orgarvojournals.org These studies measured the tissue/medium (T/M) concentration ratio of this compound to quantify its uptake into the ciliary processes, which are the primary sites of accumulation. arvojournals.org

The research reveals a dual effect of pilocarpine that is dependent on its concentration. At lower concentrations, ranging from 10⁻⁷ M to 10⁻⁵ M, pilocarpine was observed to enhance the accumulation of Iodopyracet. arvojournals.orgarvojournals.org While this stimulatory effect was present in preparations from albino rabbits, it was found to be statistically significant in those from pigmented rabbits. arvojournals.org

Conversely, higher concentrations of pilocarpine, specifically from 10⁻³ M to 10⁻² M, resulted in a marked inhibition of this compound accumulation. arvojournals.orgarvojournals.org Further investigation into the mechanism of this inhibition demonstrated that it was a reversible process. The effect was attributed to a reduction in the active transport of Iodopyracet into the ciliary processes, rather than an increase in its leakage from the tissue. arvojournals.org

The simultaneous study of iodide accumulation showed that low concentrations of pilocarpine did not affect its uptake, whereas high concentrations inhibited it, similar to the effect on Iodopyracet. arvojournals.orgarvojournals.org

Data Tables

The following tables summarize the quantitative findings from the research on the influence of varying pilocarpine concentrations on this compound accumulation in rabbit ciliary body-iris preparations.

Table 1: Effect of Low Pilocarpine Concentrations on this compound Accumulation (T/M Ratio) in Rabbit Ciliary Body-Iris Preparations| Pilocarpine Concentration (M) | Rabbit Type | Effect on Iodopyracet Accumulation | Significance |

|---|---|---|---|

| 10⁻⁷ to 10⁻⁵ | Albino | Tendency to increase | Not statistically significant arvojournals.org |

| 10⁻⁷ to 10⁻⁵ | Pigmented | Increase | Statistically significant arvojournals.org |

| Pilocarpine Concentration (M) | Effect on Iodopyracet Accumulation | Mechanism | Reversibility |

|---|---|---|---|

| 10⁻³ to 10⁻² | Inhibition arvojournals.orgarvojournals.org | Reduced transport into ciliary processes arvojournals.org | Reversible arvojournals.org |

Cellular and Molecular Mechanisms of Iodopyracet I 131 Interactions in Research Models

Mechanisms of Cellular Uptake in Ocular Tissues

Research in animal models, particularly rabbits, has been instrumental in elucidating the cellular uptake mechanisms of Iodopyracet I-131 in ocular tissues. These studies reveal an active transport system responsible for the movement of this compound out of the eye. physiology.orgarvojournals.org This process is primarily localized to the ciliary processes within the ciliary body-iris preparations. arvojournals.org

In vitro experiments have demonstrated that ciliary body-iris preparations actively concentrate Iodopyracet labeled with I-131. physiology.orgarvojournals.org The uptake is more pronounced in the ciliary processes compared to the iris. arvojournals.org This active transport is crucial for maintaining the low steady-state concentrations of organic anions like iodopyracet in the aqueous humor. physiology.org The mechanism involves moving these substances against a concentration gradient, a hallmark of active transport. physiology.org Evidence suggests that the transport of iodopyracet occurs out of the eye from behind the iris. physiology.org

Furthermore, studies comparing pigmented and albino rabbits have shown that while the fundamental mechanism is the same, there can be quantitative differences in accumulation, with pigmented rabbits sometimes showing a statistically significant higher accumulation under certain conditions. arvojournals.org The transport system for iodopyracet appears to be distinct from the one responsible for iodide transport in the eye. physiology.orgphysiology.org

Factors Influencing Tracer Accumulation at the Cellular Level

Several factors at the cellular level can influence the accumulation of this compound in ocular tissues. Research has identified both physiological and pharmacological factors that can modulate the efficiency of the active transport system.

One significant factor is temperature. The accumulation of this compound by the choroid plexus, a process analogous to that in the ciliary body, is temperature-dependent, indicating its reliance on metabolic energy. iodineresearch.com

The presence of other organic anions can competitively inhibit the uptake of this compound. This suggests that these substances share a common transport pathway. For instance, compounds like probenecid (B1678239) are known inhibitors of this transport system. fundacaobial.com

Additionally, certain drugs can influence the accumulation of Iodopyracet. For example, low concentrations of pilocarpine (B147212) have been observed to increase iodopyracet accumulation in rabbit ciliary body-iris preparations, particularly in pigmented rabbits. arvojournals.org Conversely, high concentrations of pilocarpine inhibit the accumulation of both iodopyracet and iodide. arvojournals.org The inhibitory effect of high-dose pilocarpine on iodopyracet accumulation was found to be reversible. arvojournals.org

The physical and chemical properties of the drug formulation itself, including its solubility and the excipients used, can also theoretically impact its bioavailability and subsequent cellular uptake, although specific studies on this compound detailing these aspects are less common. alraziuni.edu.ye

Inhibition of this compound Accumulation by Metabolic and Organic Anion Inhibitors

The active transport of this compound is susceptible to inhibition by both metabolic inhibitors and competing organic anions, providing strong evidence for its energy-dependent and carrier-mediated nature.

Metabolic Inhibitors: Metabolic inhibitors that interfere with cellular energy production can block the accumulation of this compound. For example, dinitrophenol and sodium fluoride (B91410) have been shown to inhibit the movement of fluorescein (B123965), a process that is competitively inhibited by iodopyracet, from the vitreous to the blood. fundacaobial.com This indicates that the transport mechanism is reliant on cellular metabolic processes. fundacaobial.com The accumulation of I-131 by the choroid plexus, which shares transport characteristics with the ciliary body, is also blocked by metabolic inhibitors. iodineresearch.com

Organic Anion Inhibitors: A key characteristic of the this compound transport system is its inhibition by other organic anions, which act as competitive substrates for the transporter. Probenecid is a classic inhibitor of this pathway. fundacaobial.com Other organic anions that have been shown to inhibit the transport of similar substances out of the eye include penicillin and p-aminohippurate. physiology.orgcohlife.org In studies on the cerebrospinal fluid, which has analogous transport systems, high concentrations of iodopyracet itself, as well as penicillin and p-aminohippurate, were found to decrease the accumulation of iodide, though to a lesser extent than specific iodide transport inhibitors. cohlife.org

The table below summarizes the effect of various inhibitors on the transport of organic anions like Iodopyracet.

| Inhibitor Class | Example Inhibitors | Effect on Iodopyracet Transport | Reference |

| Metabolic Inhibitors | Dinitrophenol, Sodium Fluoride | Inhibition | fundacaobial.com |

| Organic Anion Inhibitors | Probenecid, Penicillin, p-Aminohippurate | Competitive Inhibition | physiology.orgfundacaobial.comcohlife.org |

| High Concentrations of Pilocarpine | Pilocarpine (10⁻³ to 10⁻²M) | Inhibition | arvojournals.org |

Saturation Kinetics in Cellular Transport Systems

The transport of this compound out of ocular fluids exhibits saturation kinetics, a defining characteristic of carrier-mediated transport systems. This means that the rate of transport increases with the concentration of the substance up to a certain point, after which the transport system becomes saturated, and the rate of transport no longer increases with further increases in concentration.

Evidence for saturation kinetics has been demonstrated in studies of organic anion transport in the eye. The transport of substances like para-aminohippurate and iodopyracet can be reduced by the presence of appreciable amounts of the non-labeled compound, indicating that the transport mechanism can be saturated. arvojournals.org

Similarly, the transport system for iodide out of the rabbit eye, although independent of the iodopyracet system, also demonstrates saturation kinetics. physiology.orgphysiology.org When the system is saturated with iodide, the substance is lost from the eye at a much slower rate, primarily through diffusion and bulk outflow of aqueous humor. physiology.org While direct saturation kinetic data for this compound is detailed in older literature, the principle is well-established for the organic anion transport system it utilizes. arvojournals.org

The demonstration of saturation kinetics is crucial as it distinguishes active transport from simple diffusion and underscores the finite number of transport carriers available in the cell membranes of the ciliary epithelium. physiology.orgarvojournals.org

Analytical Techniques and Methodological Innovations in Iodopyracet I 131 Research

External Scintillation Detector Techniques in Tracer Studies

The primary method for tracking Iodopyracet I-131 in the body after administration was through external scintillation detectors. These detectors, typically containing a sodium iodide (NaI) crystal, could detect the gamma rays emitted by the Iodine-131 isotope. rsna.orgnih.gov In renal studies, two collimated scintillator probes were positioned externally over the kidneys to measure the uptake and excretion of the tracer. rsna.org A third detector was often placed over the heart or head to monitor the blood clearance of the compound, and a fourth over the bladder to track its accumulation before urination. snmjournals.org

The data from these detectors were processed by matched ratemeter units and graphically displayed on a dual rectilinear chart recorder, producing what is known as a renogram. rsna.org This graphical representation of radioactivity over time in each kidney became a fundamental tool for assessing individual kidney function. However, a significant challenge with this compound was its uptake by the liver, which could interfere with the accuracy of the kidney readings. rsna.orgrsna.org Researchers attempted to mitigate this interference through techniques such as caudal angulation of the scintillation probes. rsna.org

Renogram Analysis Methodologies

The interpretation of the this compound renogram evolved through several methodologies to extract meaningful data about renal function. These approaches aimed to provide a more quantitative and standardized assessment beyond simple observation.

Visual Comparison: The earliest and simplest method involved a visual comparison of the curves generated from the right and left kidneys. rsna.org An experienced interpreter would assess the shape and height of the curves to identify potential abnormalities. rsna.org While quick, this method was highly subjective and made it difficult to assess function when only one kidney was operational. rsna.org

Group Envelopes: To introduce more objectivity, the "group envelopes" method was developed. This involved plotting several normal renogram curves and drawing an envelope that encompassed them. A patient's renogram could then be compared against this normal range. rsna.org A primary disadvantage was the need to standardize all curves to the same height, and it did not allow for a detailed quantification of the degree of abnormality. rsna.org

Angles and Tangents: A more quantitative approach involved analyzing the slopes of the renogram's uptake and excretion phases. rsna.org These slopes were measured as angles or their tangents, providing a numerical value representing the rate of concentration and excretion of this compound by the kidney. rsna.org While this offered a better indication of the degree of normality or abnormality, it was challenging to accurately fit a straight line to the exponential curves of the renogram. rsna.org

Development of Multi-Compartment Models for Tracer Kinetics

To better understand the physiological processes underlying the renogram, researchers began to apply multi-compartment models to analyze the kinetics of this compound. These mathematical models represent the body as a series of interconnected compartments, with the tracer moving between them at specific rates. radiologykey.com

The simplest models often treated the body as a central compartment (blood plasma) and one or more peripheral compartments (e.g., kidney, liver). radiologykey.comsnmjournals.org The movement of this compound from the blood into the kidney and its subsequent excretion could be described by a set of differential equations. radiologykey.com By fitting the model to the data obtained from external scintillation counting, researchers could estimate key kinetic parameters. While one-compartment models were simpler, two- and three-compartment models were developed to provide a more realistic representation of the tracer's distribution and elimination. radiologykey.com These models were foundational in the shift towards a more quantitative and physiologically based interpretation of radiotracer studies. snmjournals.org

Innovations in Data Acquisition and Interpretation for Radiotracer Studies

The evolution of this compound research was closely tied to innovations in how data was acquired and interpreted. Initially, simple chart recorders provided a continuous graphical output. rsna.org A significant advancement was the introduction of digital data acquisition systems. This allowed for the recording of counts in discrete time intervals, which could then be stored and analyzed by computers. snmjournals.org

Computer analysis enabled more sophisticated interpretations of the renogram data. For instance, computer programs were developed to fit the data to single exponential equations to calculate clearance rates. snmjournals.org This move towards computational analysis reduced the subjectivity of visual interpretation and allowed for more precise and reproducible quantification of renal function. Furthermore, the ability to store and replay data from magnetic tape allowed for more detailed post-acquisition analysis. oup.com These technological advancements were critical in transforming the radioisotope renogram from a qualitative tool to a more quantitative diagnostic test.

Application of Radiochromatography for Purity and Stability Assessment

The accuracy of tracer studies with this compound depended heavily on the radiochemical purity of the compound. Radiochromatography emerged as a vital analytical technique for assessing this purity. nih.gov This method separates different chemical forms of the radiolabeled compound, allowing for the quantification of the desired this compound and any radioactive impurities.

Studies using chromatographic analysis revealed that some preparations of I-131 contained a significant percentage of non-iodide radioactivity, which could affect the biological distribution and compromise the results of renal function tests. nih.gov For instance, it was found that the presence of such impurities could lead to lower thyroid uptake of the radioiodine. nih.gov Reverse-phase extraction chromatography, using systems like Sep-Pak C18 cartridges, was developed as a rapid and efficient alternative to the more time-consuming high-pressure liquid chromatography (HPLC) for purity testing of other I-131 labeled compounds. nih.gov These techniques were essential for quality control, ensuring that the observed radioactivity in a study was indeed from this compound and not from a contaminant.

Dosimetry Considerations in Experimental Radiotracer Research

A critical aspect of using any radiotracer, including this compound, is understanding the radiation dose delivered to the patient. Dosimetry, the measurement and calculation of absorbed radiation dose, was an important consideration in research. umich.eduresearchgate.net The goal was to use a sufficient amount of the tracer to obtain clear diagnostic information while minimizing the radiation exposure to the patient. umich.edu

Dosimetry calculations for I-131 based therapies and diagnostics involved assessing the whole-body retention of the radionuclide over time. umich.eduviamedica.pl By taking measurements at various time points (e.g., 2, 24, 48 hours) after administration, researchers could determine the biological half-life of the tracer and calculate the absorbed dose to various organs, including the kidneys and the bladder, as well as the whole body. viamedica.pl This information was crucial for establishing safe and effective protocols for the use of this compound and other radiopharmaceuticals in clinical research and practice. umich.edu The principles of dosimetry helped to ensure that the benefits of the diagnostic information obtained from these studies outweighed the potential risks of radiation exposure.

Comparative Research Paradigms Involving Iodopyracet I 131

Comparative Studies with Other Renal Function Markers (e.g., Inulin (B196767), Iothalamate, OIH)

Iodopyracet I-131 has been evaluated in numerous comparative studies against other markers to determine its efficacy in assessing renal function, particularly effective renal plasma flow (ERPF). These studies often involved simultaneous clearance measurements with established standards like inulin for glomerular filtration rate (GFR) and para-aminohippuric acid (PAH) for ERPF.

A significant study involving 21 patients conducted 90 simultaneous renal clearance measurements using a constant infusion technique. ahajournals.orgahajournals.org This research compared Iodopyracet ¹³¹I with PAH for ERPF and, in the same sessions, sodium iothalamate ¹²⁵I with inulin for GFR. The results showed that the mean ratio of Iodopyracet ¹³¹I clearance to PAH clearance was 0.96, with a range of 0.86 to 1.04. ahajournals.orgahajournals.orgcolab.ws This indicated a very close correlation, suggesting Iodopyracet ¹³¹I was an accurate agent for measuring ERPF. In the same study, the ratio of iothalamate ¹²⁵I to inulin clearance had a mean of 1.00, confirming the accuracy of the radioisotope method for GFR as well. ahajournals.orgahajournals.orgcolab.ws

However, other research has indicated some discrepancies. One report noted that the renal clearance of this compound is approximately 79% of the simultaneous clearance of aminohippurate sodium (a salt of PAH). researchgate.net This study also highlighted the impact of plasma protein binding, which was found to be between 29% and 42% for this compound. researchgate.net This binding is a notable characteristic compared to inulin, which is freely filtered and shows no significant protein binding. researchgate.netresearchgate.net

When compared with ortho-iodohippurate (OIH), another radioiodinated agent for ERPF measurement, studies have shown varying results. Early disappointment with some OIH preparations, which showed clearance ratios to PAH of only 0.84 to 0.88, led researchers to reconsider Iodopyracet ¹³¹I as a viable alternative for ERPF studies. ahajournals.org Later research in molecular biology demonstrated that both Iodopyracet and OIH act as inhibitors of the organic anion transporter 1 (OAT1), which is crucial for the renal secretion of these compounds. snmjournals.orgsnmjournals.org

The table below summarizes comparative clearance data for this compound and other renal markers.

Comparative Renal Clearance Ratios

| Marker Comparison | Mean Clearance Ratio | Range | Reference |

|---|---|---|---|

| Iodopyracet ¹³¹I vs. PAH | 0.96 | 0.86 - 1.04 | ahajournals.org, ahajournals.org, colab.ws |

| Iothalamate ¹²⁵I vs. Inulin | 1.00 | 0.93 - 1.09 | ahajournals.org, ahajournals.org, colab.ws |

| Iodopyracet ¹³¹I vs. Aminohippurate Sodium | ~0.79 | Not specified | researchgate.net |

| OIH ¹³¹I vs. PAH | 0.84 - 0.88 | Not specified | ahajournals.org |

Advantages and Disadvantages of this compound in Relation to Newer Radiotracers

The utility of this compound has been surpassed by newer radiotracers, and its advantages and disadvantages are best understood in this evolutionary context.

Advantages:

Time Efficiency (vs. Chemical Methods): A primary advantage of using this compound in a dual-isotope technique with Iothalamate ¹²⁵I was the significant reduction in laboratory time compared to the traditional chemical determinations of PAH and inulin. The radioactive technique required approximately 30 minutes of technician time, whereas the chemical methods demanded around 8 hours. ahajournals.orgcolab.ws

Accuracy: As noted in comparative studies, the clearance of this compound showed a strong correlation with PAH clearance, making it an accurate method for ERPF determination in its time. ahajournals.orgahajournals.org

Disadvantages:

High Radiation Dose: A major drawback of any I-131 labeled compound, including Iodopyracet, is the relatively high radiation dose delivered to the patient, particularly to the thyroid gland. nih.gov This is due to the nature of I-131's decay process, which includes beta particle emission. wikipedia.org

Suboptimal Imaging Characteristics: The principal gamma-ray emission of I-131 is 364-keV. nih.gov This energy is higher than optimal for the scintillation cameras used in modern nuclear medicine, resulting in poorer spatial resolution compared to images obtained with tracers labeled with Technetium-99m (99mTc). snmjournals.orgnih.gov

Inferiority to Newer Agents: Newer agents, such as ⁹⁹ᵐTc-mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3), have proven superior for renal imaging. nih.gov ⁹⁹ᵐTc-MAG3 provides excellent image quality, even in patients with significantly reduced renal function, and its labeling with ⁹⁹ᵐTc offers more favorable physical characteristics (e.g., shorter half-life, no beta emission) for diagnostic imaging. snmjournals.orgnih.govslideshare.net

The table below outlines the key advantages and disadvantages.

Advantages and Disadvantages of this compound

| Feature | Advantage | Disadvantage | Reference |

|---|---|---|---|

| Methodology | Rapid analysis time compared to older chemical methods. | ahajournals.org, colab.ws | |

| Accuracy | Good correlation with PAH for ERPF measurement. | ahajournals.org, ahajournals.org | |

| Radiation Safety | High radiation dose from beta emission of I-131. | nih.gov | |

| Image Quality | Suboptimal gamma energy for modern cameras, leading to poor resolution. | nih.gov, snmjournals.org | |

| Comparison | Biologic and imaging properties are inferior to newer agents like ⁹⁹ᵐTc-MAG3. | snmjournals.org, nih.gov |

Methodological Comparisons in Tracer Clearance Measurements

The methods for measuring the clearance of renal tracers like this compound have evolved, with different techniques offering varying levels of accuracy and complexity.

The gold-standard method during the peak use of this compound was the constant infusion technique . ahajournals.orgahajournals.org This method involves continuously infusing the tracer to achieve a stable plasma concentration, followed by the collection of serial blood and urine samples to directly calculate renal clearance. nih.gov While considered highly accurate, this method is cumbersome and time-consuming for routine clinical use.

To simplify the procedure, single-injection techniques were developed. nih.gov These methods involve administering a single bolus of the tracer and then measuring its rate of disappearance from the plasma. The clearance is then calculated by analyzing the plasma disappearance curve, often using mathematical compartment models. nih.govjst.go.jp

Research comparing these analytical models has shown that the choice of model is critical. For instance, in studies of ¹³¹I-hippuran, a two-compartment model provided clearance values that correlated more closely with direct bladder clearance than a simpler one-compartment model. jst.go.jp In contrast, for ¹³¹I-sodium iothalamate, the differences between the one- and two-compartment models were negligible, suggesting the simpler model was adequate for GFR measurement. jst.go.jp These findings underscore the importance of validating the analytical method for each specific tracer.

Another approach involves external counting , where a detector is placed over a part of the body (e.g., the head or precordium) to monitor the tracer's disappearance, further simplifying the process by reducing the need for multiple blood draws. jst.go.jp More recently, whole-body clearance rates for I-131 have been determined using remote radiation monitoring systems, a technique primarily used for radiation safety monitoring of therapy patients. irpa.net

Historical Role in Establishing Precedents for Subsequent Radiopharmaceutical Development

This compound played a significant, albeit transitional, role in the history of nuclear medicine, contributing to the establishment of practices and principles that guided future radiopharmaceutical development.

The discovery and production of Iodine-131 in 1938 was a pivotal moment for medicine. wikipedia.orgnih.gov I-131 was one of the first and most readily available radioisotopes for medical use in the 1940s and 1950s, and its application in studying thyroid function effectively launched the field of nuclear medicine. nih.govnih.govacs.org

Iodopyracet was one of the early compounds to be labeled with I-131 to create a radiopharmaceutical for a purpose other than thyroid evaluation. osumcradiology.org Its use for measuring renal plasma flow helped establish the "tracer principle," demonstrating that a radioactive molecule could be used in sub-pharmacological doses to trace a specific physiological process. This concept became a cornerstone of nuclear medicine.

The development and clinical testing of this compound for renal studies set a precedent for the evaluation of subsequent renal radiotracers. The comparative studies against chemical standards like PAH became a template for validating new agents. ahajournals.org Furthermore, the challenges encountered with this compound and other early radioiodinated compounds, such as issues with protein binding, in-vivo stability, and suboptimal imaging characteristics, highlighted critical properties that needed to be improved. ahajournals.orgresearchgate.net The search for a better agent led directly to the development of compounds like OIH and later, the technetium-labeled agents like ⁹⁹ᵐTc-DTPA and ⁹⁹ᵐTc-MAG3, which addressed many of the shortcomings of their I-131 labeled predecessors. ahajournals.orgsnmjournals.org Thus, this compound served as a crucial step in the iterative process of radiopharmaceutical innovation for renal function assessment.

Theoretical Frameworks and Interpretive Models in Iodopyracet I 131 Research

Physiological Basis of Tracer Excretion and Distribution in Experimental Systems

The application of Iodopyracet I-131 in experimental research is grounded in its distinct physiological handling, particularly its distribution within body fluids and subsequent elimination by the kidneys. After administration, this compound is primarily distributed throughout the extracellular fluid. drugbank.com Its behavior is characterized by rapid absorption into the bloodstream, followed by distribution in the extracellular space. drugbank.com

The primary organ responsible for the excretion of this compound is the kidney. drugbank.com The renal clearance of this compound is a dual process involving both glomerular filtration and active tubular secretion. jci.orgahajournals.org This makes it a valuable tracer for evaluating renal function, including effective renal plasma flow (ERPF) and glomerular filtration rate (GFR). ahajournals.orgacpjournals.org The active secretion is a vital part of its elimination, handled by the renal tubules. While not bound extensively to plasma proteins, the unbound fraction is available for these renal processes. cambridgemedchemconsulting.com

Understanding of Membrane Transport Systems Relevant to this compound

The active tubular secretion of this compound is a process mediated by specific transport proteins located in the membranes of renal proximal tubule cells. openaccessjournals.com These transporters are essential for moving the compound from the blood into the urine against a concentration gradient. atlanticoer-relatlantique.caharvard.edu This process is a form of active transport, which requires energy. atlanticoer-relatlantique.ca

The transporters involved are part of the organic anion transporter (OAT) family. nih.gov The secretion process involves two main steps:

Basolateral Uptake: OATs on the basolateral membrane (facing the blood) facilitate the uptake of Iodopyracet from the circulation into the tubular epithelial cells.

Apical Efflux: Another set of transporters on the apical membrane (facing the tubular lumen) mediates the efflux of Iodopyracet from the cells into the tubular fluid, which will become urine. nih.gov

The efficiency of these transport systems can be affected by the presence of other substances that compete for the same transporters. This competition can reduce the clearance of this compound. Understanding these membrane transport systems is crucial for interpreting renal clearance studies that use this tracer.

Impact of Experimental Conditions on Tracer Behavior and Interpretation

The results of studies using this compound can be significantly influenced by the experimental conditions, which must be carefully controlled to ensure accurate and reproducible findings.

Key factors that can alter the tracer's behavior include:

Renal Function: Pre-existing renal insufficiency can decrease the excretion of I-131, potentially prolonging its biological half-life and increasing radiation exposure to the kidneys. viamedica.pl In such cases, renal function decline may be observed over time. viamedica.pl

Hydration Status: Dehydration can reduce renal blood flow and GFR, thereby decreasing the clearance of this compound. wikipedia.org

Cardiovascular Status: Conditions like congestive heart failure can lead to prerenal azotemia and reduced renal function, which would impact the tracer's excretion. acpjournals.org

Co-administered Drugs: Drugs that inhibit prostaglandin (B15479496) synthesis, such as indomethacin, can cause a deterioration of renal function, especially in patients with compromised cardiovascular status, thus affecting Iodopyracet clearance. acpjournals.org Similarly, other drugs may compete for the same renal transport mechanisms.

Thyroid Status: A hypothyroid state can affect metabolism in all organ systems, which may have an indirect impact on renal function and tracer clearance. viamedica.pl

The following interactive table summarizes how certain conditions can influence the interpretation of this compound clearance data.

Table 1: Impact of Experimental Conditions on this compound Clearance

| Experimental Condition | Potential Impact on this compound Clearance | Rationale |

|---|---|---|

| Renal Insufficiency | Decrease | Reduced ability of the kidneys to filter and secrete the tracer. viamedica.pl |

| Dehydration | Decrease | Lowered renal blood flow and glomerular filtration rate. wikipedia.org |

| Congestive Heart Failure | Decrease | Reduced cardiac output leading to decreased renal perfusion. acpjournals.org |

| Use of NSAIDs (e.g., Indomethacin) | Decrease | Inhibition of prostaglandins (B1171923) can impair renal blood flow and function. acpjournals.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Future Directions and Emerging Research Avenues for Iodopyracet I 131 Studies

Re-evaluation of Historical Data with Modern Analytical Techniques

The original studies involving Iodopyracet I-131 generated a substantial amount of data that was analyzed using the methods and technologies of that era. The advent of sophisticated computational and statistical tools presents an opportunity to re-evaluate this historical data, potentially uncovering new insights. Modern analytical techniques could be applied to:

Pharmacokinetic and Pharmacodynamic Re-modeling: Advanced modeling software could be used to re-analyze original data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. This could provide a more nuanced understanding of its behavior in vivo.

Image Re-processing and Analysis: Historical imaging data, if preserved, could be digitized and analyzed with modern image processing algorithms. This might reveal subtle details that were not discernible with older techniques.

Meta-analysis and Data Mining: A systematic meta-analysis of published studies on this compound could identify trends, correlations, and inconsistencies that were not apparent in individual studies. Data mining techniques could be employed to extract new knowledge from existing datasets.

A re-examination of this historical information with contemporary tools could not only refine our understanding of this compound but also offer valuable lessons for the development of new radiopharmaceuticals.

Application of Advanced Imaging Methodologies in Preclinical Research

While this compound was utilized with imaging technologies of its time, modern preclinical imaging offers a suite of high-resolution and multi-modal techniques that could provide unprecedented insights into its biological interactions. nih.govmdpi.comtaylorandfrancis.com The application of these advanced methodologies in new preclinical studies could be a fruitful area of research. nih.govmdpi.comtaylorandfrancis.com

| Imaging Modality | Potential Application in this compound Research |

| Positron Emission Tomography (PET) | While Iodopyracet is labeled with I-131 (a beta and gamma emitter), co-labeling with a positron-emitting isotope could allow for dynamic, quantitative imaging of its transport and binding. |

| Single-Photon Emission Computed Tomography (SPECT) | High-resolution SPECT/CT or SPECT/MRI could provide detailed anatomical and functional information about the distribution of this compound, particularly in relation to organic anion transporters. nih.gov |

| Magnetic Resonance Imaging (MRI) | Functional MRI (fMRI) could be used in conjunction with this compound administration to study physiological changes in tissues and organs, such as the kidneys and liver, in response to the tracer. nih.gov |

| Optical Imaging | While not directly applicable to the gamma emissions of I-131, a fluorescently labeled version of Iodopyracet could be used in cell cultures and animal models for high-resolution optical imaging of its cellular and subcellular distribution. nih.gov |

These modern imaging techniques could be employed in animal models to re-investigate the pharmacokinetics and biodistribution of this compound with greater precision and to explore its potential as a research tool in new contexts. mdpi.comtaylorandfrancis.com

Contribution of this compound Research to the Broader Field of Radiopharmaceutical Science

Renewed research into this compound could offer valuable contributions to the broader field of radiopharmaceutical science. Iodine-131 remains a clinically important radionuclide, primarily for therapy but also for imaging. wikipedia.orgitnonline.comnih.govradiologyinfo.org Studies with this compound could:

Inform the Development of New Iodinated Radiotracers: A deeper understanding of the structure-activity relationships of Iodopyracet and its interaction with biological targets could guide the design of new I-131 labeled compounds for diagnostic and therapeutic applications. nih.govnih.gov

Provide a Historical Benchmark: this compound can serve as a well-characterized historical benchmark against which new radiopharmaceuticals, particularly those targeting renal function and organic anion transport, can be compared.

Offer Insights into Long-Term Radiobiology: If any long-term follow-up data from historical human studies exist, they could provide valuable information on the long-term effects of I-131 exposure, contributing to our understanding of radiation safety and dosimetry. wikipedia.org

By revisiting this historical compound, the field can gain not only specific knowledge about this compound but also broader insights applicable to the ongoing development of radiopharmaceuticals.

Untapped Research Potential in Under-explored Biological Systems

The primary historical application of this compound was in the assessment of renal function, leveraging its transport by organic anion transporters (OATs). nih.gov However, OATs are now known to be expressed in a variety of tissues beyond the kidney, presenting untapped research potential for this compound as a probe for these systems. nih.govnih.govresearchgate.netmdpi.com

| Biological System | Potential Research Application of this compound |

| Choroid Plexus and Blood-Brain Barrier | OATs play a role in the transport of molecules across the blood-brain and blood-cerebrospinal fluid barriers. nih.govresearchgate.net this compound could be investigated as a tool to study the function and modulation of these transporters in the central nervous system. |

| Liver | The liver expresses various OATs that are involved in the uptake and excretion of drugs and endogenous compounds. researchgate.net this compound could be used to study hepatic organic anion transport in health and disease. |

| Placenta | OATs are present in the placenta and are important for fetal development and protection. Studies with this compound in appropriate preclinical models could shed light on placental transporter function. nih.gov |

| Olfactory Mucosa | The expression of OATs in the olfactory mucosa suggests a role in the clearance of odorants and xenobiotics. nih.gov this compound could be a useful tool to investigate transport processes in this tissue. |

Exploring the utility of this compound in these under-explored biological systems could open new avenues for research into the physiological and pathological roles of organic anion transporters throughout the body.

Methodological Advancements for Investigating Organic Anion Transport using Historical Tracers

The study of organic anion transport has evolved significantly since the time of this compound's primary use. Modern molecular and cellular biology techniques offer powerful new ways to investigate the interactions of historical tracers with their transport proteins.

Transporter-Specific Assays: Cell lines engineered to express specific OAT subtypes could be used to dissect the precise molecular interactions of Iodopyracet with individual transporters. This would allow for a more detailed characterization of its transport kinetics and substrate specificity.

Computational Modeling and Simulation: Molecular docking and dynamic simulations could be used to model the binding of Iodopyracet to the three-dimensional structures of OATs. nih.gov This could provide insights into the structural basis of its transport and inform the design of new transporter substrates or inhibitors.

Systems Biology Approaches: Integrating data from studies with this compound into systems biology models of renal and hepatic transport could provide a more holistic understanding of how this compound is handled in the context of complex biological networks. nih.gov

By applying these advanced methodologies, researchers can leverage historical tracers like this compound to gain a more sophisticated and mechanistic understanding of fundamental transport processes.

Q & A

Q. How can researchers standardize experimental conditions for studying the pH-dependent stability of Iodopyracet I-131 in aqueous solutions?

Methodological Answer: To ensure reproducibility, use titration assays and spectroscopic methods (e.g., UV-Vis or NMR) to monitor pH-dependent structural changes. Reference the Merck Index’s reported pH range (5–8) as a baseline . Calibrate buffers at multiple concentrations and validate stability using accelerated degradation studies under controlled temperatures . Document deviations from litmus neutrality, as seen in iodopyracet salts, to refine protocols .

Q. What quality control measures are critical for detecting I-131 volatilization during environmental sample analysis?

Methodological Answer: Implement blind QC crosschecks with heated evaporation to assess non-volatile nuclide retention . Pre-test samples for I-131 volatility using gamma spectrometry before evaporation. Align QC preparation with field sample protocols to avoid methodological discrepancies, as highlighted in case studies where inconsistent practices led to false negatives .

Q. How should researchers design studies to differentiate true metastatic thyroid cancer from false-positive I-131 uptakes in post-therapeutic scans?

Methodological Answer: Combine whole-body scintigraphy (WBS) with SPECT/CT imaging to localize uptake sites. Cross-reference findings with serum thyroglobulin levels and radiological data. In a cohort of 1,507 patients, SPECT/CT resolved 87% of false positives (e.g., bronchiectasis, aortic calcification), though 9% remained unexplained, underscoring the need for longitudinal follow-up .

Advanced Research Questions

Q. What methodologies address discrepancies in the relative biological effectiveness (RBE) of I-131 compared to external radiation?

Methodological Answer: Conduct comparative in vitro studies using thyroid cell lines exposed to I-131 and X-rays. Measure DNA damage markers (e.g., γ-H2AX foci) and clonogenic survival rates. Historical data from Chernobyl suggest an RBE close to 1, conflicting with earlier assumptions. Replicate experimental designs from Lee et al. (1982) to resolve contradictions, prioritizing 3D tissue models to mimic in vivo conditions .

Q. How can personalized I-131 dosimetry be optimized using PET/CT-guided I-124 imaging?

Methodological Answer: Administer I-124 tracer doses followed by PET/CT to quantify tumor radiation absorption. Calculate therapeutic I-131 doses using the Medical Internal Radiation Dose (MIRD) formalism, incorporating tumor volume and dosimetric thresholds. A 2024 study demonstrated that this approach reduces empiric dosing errors but requires specialized infrastructure (e.g., cyclotron access) and cost-benefit analysis .

Q. What statistical frameworks are recommended for analyzing contradictory data in long-term I-131 environmental exposure studies?

Methodological Answer: Apply time-series analysis (as in the 'DE.xlsx' dataset) to track isotope decay trends . Use mixed-effects models to account for variables like soil composition and precipitation. For historical data (e.g., Nevada Test Site fallout), employ meta-regression to harmonize heterogeneous datasets, referencing the NCI’s 14-year synthesis methodology .

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile inconsistencies between in vitro and clinical data on I-131-induced thyroid carcinogenesis?

Methodological Answer: Perform systematic reviews with strict inclusion criteria (e.g., cohort size, follow-up duration). Contrast experimental RBE values with epidemiological data from radiation-exposed populations. The American Thyroid Association guidelines recommend tiered evidence categorization, prioritizing prospective studies over retrospective analyses .

Q. What steps mitigate false positives in I-131 uptake studies when radiological findings are inconclusive?

Methodological Answer: Integrate multi-modal imaging (MRI, FDG-PET) with biopsy validation for ambiguous cases. In a 2016 study, 9/23 false positives lacked radiological explanations, suggesting the need for molecular profiling (e.g., thyroglobulin mRNA assays) to exclude non-malignant uptake .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.